molecular formula C22H23N3O3 B2567541 1-((1R,5S)-8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058513-75-8

1-((1R,5S)-8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2567541
CAS RN: 2058513-75-8
M. Wt: 377.444
InChI Key: HYGCOWNSFBHKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. These alkaloids exhibit diverse and interesting biological properties. Researchers have focused on stereoselective methods to prepare this fundamental structure. Notably, some approaches involve directly constructing the bicyclic scaffold with stereochemical control, bypassing the need for an acyclic starting material. This area of study has attracted global interest, and advancements continue to emerge .

Drug Discovery

Quinoline derivatives, including the compound , play a crucial role in drug discovery. Their versatile applications make them valuable scaffolds for lead compounds. Researchers explore modifications of the quinoline moiety to design novel drugs with improved pharmacological properties. The unique bicyclic structure of 1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione may offer opportunities for developing new therapeutic agents .

Synthetic Methodology

Efforts to synthesize this compound have led to the development of innovative synthetic routes. Researchers have explored various catalysts and reaction conditions to achieve efficient and selective transformations. For instance, the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione under specific conditions yields 1-(2,4-dimethylquinoline-3-yl) ethenone. Such synthetic advances contribute to the broader field of organic chemistry .

Computational Chemistry

Computational studies can provide valuable information about the compound’s energetics, stability, and reactivity. Researchers can perform quantum mechanical calculations to explore its electronic structure, predict spectroscopic properties, and simulate its behavior in different environments.

properties

IUPAC Name

1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-13-5-6-14-3-2-4-18(21(14)23-13)22(28)24-15-7-8-16(24)12-17(11-15)25-19(26)9-10-20(25)27/h2-6,15-17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGCOWNSFBHKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3CC(C4)N5C(=O)CCC5=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.